

Technical Guide: Cy5.5 Succinimidyl Ester for Advanced Fluorescence Labeling

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Compound of Interest		
Compound Name:	Cy5.5-SE	
Cat. No.:	B1517145	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the use of Cy5.5 succinimidyl ester (also known as Cy5.5 NHS ester) for the fluorescent labeling of biomolecules. Cy5.5 is a bright, far-red to near-infrared (NIR) fluorescent dye valued for its high molar extinction coefficient and good photostability, making it an excellent choice for a variety of applications, including fluorescence microscopy, in vivo imaging, and flow cytometry.[1] Its succinimidyl ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][1]

Core Properties and Quantitative Data

The photophysical and chemical properties of Cy5.5 succinimidyl ester are critical for designing and interpreting fluorescence-based experiments. The following table summarizes key quantitative data for this reagent. Note that values can vary slightly between suppliers due to different measurement conditions.



Parameter	Value	Refe
Molar Extinction Coefficient	198,000 - 250,000 M ⁻¹ cm ⁻¹	
Excitation Maximum (λex)	673 - 684 nm	
Emission Maximum (λem)	707 - 710 nm	-
Fluorescence Quantum Yield (Φ)	~0.2	
Molecular Weight	~716.31 - 767.7 g/mol	
Correction Factor at 280 nm (CF ₂₈₀)	0.03 - 0.08	-
Solubility	Soluble in DMSO, DMF, and dichloromethane; low solubility in water	-
Storage Conditions	Store at -20°C, desiccated and protected from light	_

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and oligonucleotides with Cy5.5 succinimidyl ester. It is recommended to optimize the protocols for your specific application.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down while maintaining the same molar ratios.

- 1. Materials and Reagents:
- IgG antibody (1-10 mg/mL in an amine-free buffer like PBS)
- Cy5.5 succinimidyl ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)



- 1 M Sodium bicarbonate buffer (pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)

2. Procedure:

- Prepare the Antibody Solution: Dissolve the antibody in a buffer at a pH between 8.0 and 9.0.
 If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer such as PBS. Adjust the pH of the antibody solution to 8.3-8.5 by adding 1 M sodium bicarbonate.
- Prepare the Dye Stock Solution: Immediately before use, dissolve 1 mg of Cy5.5 succinimidyl ester in 100 μL of anhydrous DMSO to create a 10 mg/mL stock solution.
- Labeling Reaction:
 - A common starting point for the molar ratio of dye to antibody is 10:1 to 20:1.
 - Add the calculated amount of the Cy5.5 stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.

Purification:

- Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.
- Apply the reaction mixture to the column to separate the labeled antibody from the unconjugated dye. The labeled protein will elute first.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the antibody) and ~675 nm (for Cy5.5).
 - An optimal DOL is typically between 2 and 7.



Oligonucleotide Labeling Protocol

This protocol outlines the procedure for labeling synthetic oligonucleotides that have been modified to contain a primary amine.

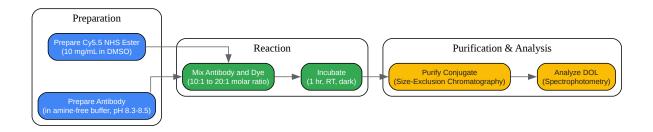
- 1. Materials and Reagents:
- · Amine-modified oligonucleotide
- Cy5.5 succinimidyl ester
- Anhydrous DMSO
- 0.1 M Sodium bicarbonate buffer (pH 8.5)
- Purification supplies (e.g., ethanol, sodium acetate, or an HPLC system)
- 2. Procedure:
- Prepare the Oligonucleotide and Dye Solutions:
 - Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer.
 - Prepare a fresh solution of Cy5.5 succinimidyl ester in anhydrous DMSO.
- · Conjugation Reaction:
 - Add 2-10 equivalents of the Cy5.5 solution to the oligonucleotide solution.
 - Mix well and incubate for 2-4 hours at room temperature in the dark. For sensitive oligonucleotides, the reaction can be performed at 4°C overnight.
- Purification:
 - The labeled oligonucleotide can be purified from the excess dye by methods such as ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.

Visualizations



Experimental Workflow for Antibody Labeling

The following diagram illustrates the key steps in the antibody labeling process.

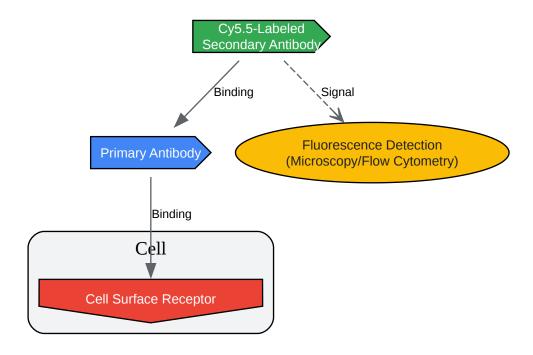


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Caption: Workflow for labeling antibodies with Cy5.5 NHS ester.

Application Example: Cell Surface Receptor Detection

This diagram illustrates a common application of a Cy5.5-labeled antibody for detecting a cell surface receptor, a process often analyzed by fluorescence microscopy or flow cytometry.





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Caption: Indirect immunofluorescence using a Cy5.5-labeled secondary antibody.

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References

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